3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile
Overview
Description
“3-fluoro-4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile” is a chemical compound with the molecular formula C10H7FN4 and a molecular weight of 202.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds containing a 1,2,4-triazole structure has attracted much attention due to their broad biological activities . An efficient method for the synthesis of 1,4-diaryl-1,2,3-triazoles from N-tosylhydrazones with anilines under the mediation of I2/TBPB (terbutyl benzoate peroxide) system has been reported .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a fluorine atom and a 1,2,4-triazole ring attached via a methylene bridge .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Various methods have been employed to synthesize triazole derivatives, including microwave-assisted synthesis, which offers rapid and efficient pathways to obtain compounds with potential biological activities (Zaheer et al., 2021).
- Crystal Structure : Research on the crystal structure of similar compounds reveals detailed insights into their molecular configurations and the importance of intermolecular hydrogen bonding in stabilizing these structures (Xu Liang).
Potential Pharmacological Applications
- Anticancer Activity : Fluorinated triazolothiadiazoles have been evaluated for their anticancer properties against various cancer cell lines, indicating the potential of such compounds in drug development for cancer treatment (Chowrasia et al., 2017).
- Analgesic Potential : Derivatives of triazole have also been explored for their analgesic activities through in vivo studies, showcasing several compounds as potent analgesic agents (Zaheer et al., 2021).
Materials Science and Chemistry
- Corrosion Inhibition : Triazole derivatives have been investigated as corrosion inhibitors, showing effectiveness in protecting metals in acidic media. These findings point towards applications in materials science for extending the life of metals (Chaitra et al., 2015).
- Coordination Polymers : The ability of fluorinated bis(triazole) ligands to form metal-organic frameworks with diverse structures and properties, including antibacterial activities, highlights their importance in the development of new materials (Zhang et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that similar compounds with a 1,2,4-triazole structure are often used in the synthesis of antineoplastic drugs , suggesting that this compound may also target cancer cells.
Mode of Action
Compounds with similar structures are known to interact with various enzymes and receptors in the body, leading to changes in cellular function .
Biochemical Pathways
Similar compounds are known to affect a variety of biochemical pathways, often leading to the inhibition of cell growth and proliferation .
Result of Action
Similar compounds are known to have antineoplastic effects, suggesting that this compound may also have potential anticancer properties .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Properties
IUPAC Name |
3-fluoro-4-(1,2,4-triazol-4-ylmethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN4/c11-10-3-8(4-12)1-2-9(10)5-15-6-13-14-7-15/h1-3,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYWZCYUNMWYCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CN2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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